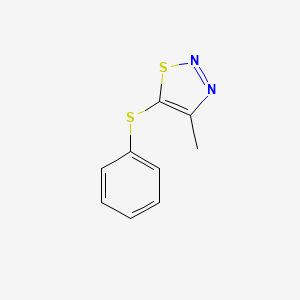

![molecular formula C7H4F5NOS2 B2669753 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-58-4](/img/structure/B2669753.png)

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazole derivatives are important scaffolds in heterocyclic compounds, which are extensively found in diverse pharmacologically active substances and natural compounds . They are a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings often imparts preferential specificities in their biological responses .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from easily available arylacetylenes and α-amino acids . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Molecular Structure Analysis

Benzoxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis

Substitution pattern in benzoxazole derivatives play a pivotal role in delineating the biological activities . For example, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole had excellent antibacterial activity .Physical And Chemical Properties Analysis

Benzoxazoles is a stable liquid at room temperature with a boiling point of 69 °C . More specific physical and chemical properties would depend on the specific benzoxazole derivative.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione and its derivatives are involved in a range of synthesis and chemical reaction studies. Notably, their use in the synthesis of α-trifluoromethyl α-amino acids demonstrates the versatility of these compounds in creating new chemical structures with potential applications in different fields, such as pharmaceuticals (Burger et al., 2006). Additionally, these compounds have been utilized in the preparation of new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, indicating their role in developing new compounds with distinct properties (Sipyagin et al., 2004).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, the pentafluorosulfanyl group, a key component of these compounds, has been identified as a novel building block for enzyme inhibitors. Its stability under physiological conditions and unique physical and chemical properties make it a valuable addition to the design of new drugs, particularly in the treatment of diseases caused by parasitic trypanosomes and Leishmania (Stump et al., 2009). Furthermore, derivatives like bis(pentafluorosulfanyl)phenyl azide show promise as precursors for the synthesis of novel antitumor agents, demonstrating the potential of these compounds in developing new therapeutic options (Yang et al., 2014).

Environmental and Material Sciences

The environmental properties of pentafluorosulfanyl compounds, including their physical properties and photodegradation, have been a subject of research. Studies indicate that these compounds exhibit varying degrees of hydrophobicity and can undergo photolytic degradation under environmentally relevant conditions, shedding light on their potential environmental impact (Jackson & Mabury, 2009). This research is crucial for understanding the long-term effects of these compounds in the environment and for the development of more sustainable chemical processes.

Zukünftige Richtungen

The future directions for research on benzoxazole derivatives could include further exploration of their pharmacological activities and potential uses in medicinal chemistry. The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

Eigenschaften

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-6-5(3-4)13-7(15)14-6/h1-3H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWIQPWSAXXQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)

![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)

![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)

![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)